molecular formula C18H16ClN3OS B11708733 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone

4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone

Cat. No.: B11708733
M. Wt: 357.9 g/mol
InChI Key: VWSJEJDKOUDGMB-RGVLZGJSSA-N
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Description

4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone is a chemical compound with the molecular formula C18H16ClN3OS and a molecular weight of 357.865 g/mol . This compound is known for its unique structure, which combines a methoxybenzaldehyde moiety with a thiazolyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone typically involves the reaction of 4-methoxybenzaldehyde with 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:

Scientific Research Applications

4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone can be compared with other similar compounds, such as:

Biological Activity

4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a hydrazone linkage between 4-methoxybenzaldehyde and a thiazole derivative. The structural formula can be represented as follows:

C15H14ClN3OS\text{C}_{15}\text{H}_{14}\text{ClN}_{3}\text{OS}

This structure is significant as it combines functional groups known for diverse biological activities.

Antibacterial Activity

Research indicates that derivatives of 4-methoxybenzaldehyde exhibit notable antibacterial properties. For instance, the related compound 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) demonstrated moderate antibacterial activity against various strains of Salmonella, with Minimum Inhibitory Concentrations (MICs) ranging from 64 to 128 μg/mL .

Table 1: Antibacterial Activity of MBT Against Salmonella Strains

StrainMIC (μg/mL)
Salmonella typhi (ATCC 6539)64
Salmonella paratyphi A64
Salmonella paratyphi B128
Salmonella typhimurium64

This suggests that the thiazole moiety may enhance the antibacterial efficacy of the hydrazone derivative.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds derived from 4-methoxybenzaldehyde has also been documented. Thiazole derivatives are known to exhibit anti-inflammatory properties through various mechanisms, potentially involving the inhibition of pro-inflammatory cytokines .

Anticancer Activity

Thiazole-containing compounds have shown promise as anticancer agents. For example, some thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines with IC50 values indicating significant activity . The presence of electron-donating groups like methoxy on the phenyl ring may enhance this activity.

Table 2: Anticancer Activity of Thiazole Derivatives

Compound IDCell Line TestedIC50 (µg/mL)
Compound 1A-431<1.98
Compound 2Bcl-2 Jurkat<1.61

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives related to 4-methoxybenzaldehyde:

  • Synthesis and Characterization : A study synthesized MBT from 4-methoxybenzaldehyde and characterized it using IR and NMR spectroscopy, confirming its structure and purity .
  • Biological Evaluation : The synthesized MBT was tested for antibacterial activity against multiple strains of Salmonella, showing promising results that warrant further investigation for drug development .
  • Molecular Docking Studies : Recent research has utilized molecular docking to predict interactions between thiazole derivatives and biological targets such as viral proteases, indicating potential antiviral properties .

Properties

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H16ClN3OS/c1-12-17(14-5-7-15(19)8-6-14)21-18(24-12)22-20-11-13-3-9-16(23-2)10-4-13/h3-11H,1-2H3,(H,21,22)/b20-11+

InChI Key

VWSJEJDKOUDGMB-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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